molecular formula C9H10N2O3 B2927236 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid CAS No. 2580209-64-7

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid

Cat. No.: B2927236
CAS No.: 2580209-64-7
M. Wt: 194.19
InChI Key: FEHIOANYDZCEGA-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an oxolane ring and a carboxylic acid group

Scientific Research Applications

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an oxolane-containing reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without the oxolane ring or carboxylic acid group.

    Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the carboxylic acid.

    Oxolane-containing compounds: Molecules that feature the oxolane ring but lack the pyridazine moiety.

Uniqueness

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is unique due to its combination of the pyridazine ring, oxolane ring, and carboxylic acid group. This structural arrangement imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds.

Properties

IUPAC Name

6-(oxolan-2-yl)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHIOANYDZCEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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